Selective Anti-Fibrotic Potential: Austocystin G Induces Hepatotoxicity in LX2 Hepatic Stellate Cells at 20 μM
Austocystin G (compound 2) demonstrated toxic effects on hepatic stellate LX2 cells at a concentration of 20 μmol/L, suggesting potential anti-hepatic fibrosis activity [1]. Within the same assay panel, the known congener Austocystin A (compound 6) also exhibited comparable toxicity, whereas 6-methoxyl Austocystin A (compound 3) and F02ZA-1593B2 (compound 5) were inactive, establishing a clear structure-activity demarcation [1].
| Evidence Dimension | Cytotoxicity / Toxic effect on hepatic stellate cells |
|---|---|
| Target Compound Data | Active (toxic effect observed) |
| Comparator Or Baseline | Austocystin A (active); 6-methoxyl Austocystin A and F02ZA-1593B2 (inactive) |
| Quantified Difference | Active vs. inactive classification at single concentration |
| Conditions | LX2 hepatic stellate cell line; 20 μmol/L concentration |
Why This Matters
This data identifies Austocystin G as a tool compound for probing fibrotic pathways, with its activity profile distinct from structurally related but inactive analogs in the same screen.
- [1] Cai S, He J, Niu S, Hong B. Secondary metabolites of a deep-sea-derived fungus Aspergillus puniceus A2 and their potential in drug development. J Appl Oceanogr. 2023;42(2):203-209. View Source
